1-(4-Butylphenyl)-3-pyridin-2-ylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butylphenyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-3-6-13-8-10-14(11-9-13)18-16(20)19-15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPOPTDJYPTHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Analysis of 1 4 Butylphenyl 3 Pyridin 2 Ylthiourea
Comprehensive Spectroscopic Characterization for Molecular Structure Determination
A combination of spectroscopic methods provides a complete picture of the molecular framework of 1-(4-butylphenyl)-3-pyridin-2-ylthiourea.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is a key diagnostic signal, often resonating in the range of 179-181 ppm. researchgate.net The aromatic carbons of both the phenyl and pyridine (B92270) rings would appear in the typical aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the substituents. The carbons of the butyl group would be found in the upfield aliphatic region of the spectrum. The analysis of related compounds, such as N-phenyl-1,4-phenylenediamines, demonstrates the use of 2D NMR techniques like COSY and HMBC to definitively assign proton and carbon signals. core.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H (Thiourea) | Downfield, broad singlets | - |
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |
| Butyl Group (CH₂) | 1.3 - 2.6 | 22 - 35 |
| Butyl Group (CH₃) | ~0.9 | ~14 |
| C=S (Thiocarbonyl) | - | 179 - 181 |
Note: The data in this table is predictive and based on the analysis of similar thiourea-containing compounds. researchgate.netcore.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis
Vibrational spectroscopy is crucial for identifying the functional groups within the molecule. The IR spectra of related thiourea (B124793) derivatives show characteristic stretching bands for ν(N-H), ν(C=O), ν(C-N), and ν(C=S). researchgate.net For this compound, the N-H stretching vibrations are expected in the region of 3300 cm⁻¹. The C-N stretching and C=S stretching vibrations are also important markers. In furoylthiourea derivatives, the C=S stretching vibration is identified through a comparative analysis of IR and Raman spectra. nih.gov The coordination of thiourea to a metal center, typically through the sulfur atom, leads to a decrease in the ν(C=S) frequency and an increase in the ν(C-N) frequency, reflecting the change in bond order. researchgate.net
Raman spectroscopy provides complementary information. For pyridine, all 27 vibrational modes are Raman active. aps.org The Raman spectra of thiourea complexes have been used to identify the symmetric Te-S stretching vibration. rsc.org For the title compound, Raman spectroscopy would be instrumental in identifying the C=S stretching mode and the vibrations of the aromatic rings.
Table 2: Predicted Infrared (IR) and Raman Active Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3300 | ~3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=N Stretch (Pyridine) | 1580 - 1620 | 1580 - 1620 |
| C-N Stretch | ~1300 | ~1300 |
| C=S Stretch | 700 - 800 | 700 - 800 |
Note: The data in this table is predictive and based on the analysis of similar thiourea and pyridine-containing compounds. researchgate.netnih.govaps.org
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Identification and Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Thiourea and its derivatives typically exhibit two main absorption bands corresponding to π→π* and n→π* transitions. researchgate.net In a series of pivaloylthiourea derivatives, the chromophores C=O and C=S showed maximum absorptions around 230 nm and 290 nm, respectively. researchgate.net For this compound, the key chromophores are the thiocarbonyl group and the aromatic phenyl and pyridine rings. The electronic spectrum is expected to show absorptions arising from transitions within these moieties. The π→π* transitions are generally more intense than the n→π* transitions. The solvent can also influence the position of these absorption maxima.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound
| Chromophore | Predicted λmax (nm) | Type of Transition |
| C=S | 280 - 320 | n→π |
| Aromatic Rings | 240 - 280 | π→π |
Note: The data in this table is predictive and based on the analysis of similar thiourea-containing compounds. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Exact Mass Determination and Fragmentation Analysis
HRMS is a powerful technique for determining the exact mass of a molecule and its fragments, which in turn allows for the confirmation of its elemental composition. While specific HRMS data for this compound was not found in the provided search results, the technique has been used to characterize related compounds. For example, HRMS (ESI) was used to confirm the mass of a derivative of 1-(4-methylpyridin-2-yl)thiourea. researchgate.net In a typical ESI-MS experiment for the title compound, one would expect to observe the protonated molecule [M+H]⁺, allowing for the determination of its exact mass with high accuracy. Fragmentation analysis would likely show cleavage at the thiourea linkage and within the butyl chain, providing further structural confirmation. High-resolution mass spectroscopy has been effectively used to profile secondary metabolites in complex mixtures. nih.gov
Solid-State Structural Investigations via X-ray Diffraction Crystallography
X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Although a crystal structure for this compound has not been reported, the crystal structures of two polymorphs of the closely related compound, 1-(4-methylpyridin-2-yl)thiourea, have been determined. researchgate.net This data provides significant insight into the likely solid-state conformation and hydrogen bonding patterns of the title compound.
In both polymorphs of 1-(4-methylpyridin-2-yl)thiourea, the molecules adopt a conformation where the thiourea unit is not planar with the pyridine ring. The two polymorphs, crystallizing in monoclinic space groups P2₁/c and P2₁/n, exhibit distinct intermolecular hydrogen bonding patterns. researchgate.net In other thiourea derivatives, the molecular conformation is often stabilized by intramolecular hydrogen bonds, such as N-H···N or N-H···O interactions. nih.gov The crystal packing is typically dominated by intermolecular hydrogen bonds, often forming centrosymmetric dimers or polymeric chains. nih.govresearchgate.net It is highly probable that this compound would also exhibit a rich network of hydrogen bonds involving the thiourea N-H groups and the pyridine nitrogen atom in the solid state. The butyl group would likely adopt a low-energy, extended conformation.
Table 4: Representative Crystallographic Data for a Related Thiourea Derivative, 1-(4-methylpyridin-2-yl)thiourea (Polymorph 1α)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Z | 4 | researchgate.net |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | researchgate.net |
Note: This data is for a closely related compound and is presented to illustrate the expected crystallographic features.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks
The crystal packing of thiourea derivatives is significantly influenced by a network of intermolecular and intramolecular interactions, primarily hydrogen bonds and π-π stacking. In this compound, the thiourea backbone (-NH-C(S)-NH-) provides hydrogen bond donors (N-H groups) and an acceptor (the sulfur atom). The pyridyl and phenyl rings offer possibilities for π-π stacking interactions.
Hydrogen Bonding: It is characteristic for 2-pyridyl thioureas to form an intramolecular hydrogen bond between one of the thiourea protons (N'H) and the nitrogen atom of the pyridine ring. This interaction leads to a more planar and rigid conformation of the molecule. researchgate.netnih.gov
π-π Stacking: The presence of both a phenyl and a pyridine ring in the molecule suggests the likelihood of π-π stacking interactions contributing to the crystal stability. These interactions can occur between the aromatic rings of adjacent molecules, often in a parallel-displaced or T-shaped arrangement. The extent and geometry of this stacking are influenced by the other intermolecular forces, particularly the strong hydrogen bonding network.
Table 1: Representative Hydrogen Bond Geometries in an Analogous Thiourea Compound Data for N-(Biphenyl-4-ylcarbonyl)-N′-(2-pyridylmethyl)thiourea nih.gov
| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Intramolecular | N2-H2···O1 | 0.86 | 2.09 | 2.680 (2) | 124 |
| Intramolecular | N2-H2···N3 | 0.86 | 2.27 | 2.709 (2) | 110 |
| Intermolecular | N1-H1···S1 | 0.86 | 2.58 | 3.411 (2) | 162 |
D = Donor atom; A = Acceptor atom
Polymorphism and Crystallographic Variations
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in flexible molecules like substituted thioureas. Different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be influenced by factors such as solvent of crystallization, temperature, and pressure. These different forms, while chemically identical, can exhibit distinct physical properties, including melting point, solubility, and stability.
For thiourea derivatives, polymorphism often stems from different possible hydrogen-bonding patterns or conformational arrangements of the molecule. For instance, while a centrosymmetric N-H···S dimer is common, other hydrogen-bonding motifs could lead to different packing arrangements and thus, different polymorphs. The flexibility of the butyl chain and the rotational freedom around the C-N bonds of the thiourea scaffold in this compound increase the likelihood of polymorphism.
While no specific polymorphs have been documented for this compound, studies on analogous compounds have revealed the existence of multiple crystalline forms with different space groups and cell parameters.
Table 2: Crystallographic Data for Different Polymorphs of an Analogous Thiourea Compound Data for 1-(4-methylpyridin-2-yl)thiourea
| Polymorph | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 1α | Monoclinic | P2₁/c | 4 | 10.15 | 8.35 | 10.46 | 108.8 | 839.5 |
| 1β | Monoclinic | P2₁/n | 8 | 10.19 | 15.68 | 10.98 | 101.5 | 1718.5 |
Z = molecules per unit cell; V = volume of unit cell
Conformational Dynamics and Tautomeric Equilibria within the Thiourea Scaffold
The thiourea core of this compound allows for a degree of conformational flexibility, primarily due to rotation around the C-N single bonds. The relative orientation of the phenyl and pyridyl groups with respect to the C=S bond can be described by several conformers, such as trans-trans, cis-trans, or cis-cis. Computational studies on similar disubstituted thioureas have shown that the trans-trans and cis-trans configurations are often the most stable. The presence of the intramolecular hydrogen bond to the pyridine nitrogen in this compound would likely favor a conformation that facilitates this interaction.
Tautomeric Equilibria: The thiourea functional group can theoretically exist in thione (C=S) and thiol (C-SH) tautomeric forms. However, for N,N'-disubstituted thioureas, the thione form is overwhelmingly more stable, and the thiol tautomer is generally not observed under normal conditions. Spectroscopic and crystallographic studies of a vast number of thiourea derivatives confirm the predominance of the thione tautomer in both solution and the solid state. researchgate.netnih.gov Therefore, it is expected that this compound exists almost exclusively in its thione form.
Table 3: Calculated Relative Energies of Different Conformers for an Analogous Thiourea Data for 1,3-bis(1-(4-methylphenyl)ethyl)thiourea
| Conformation | Relative Energy (eV) | Stability |
| trans-trans | 0.00 | Most Stable |
| cis-trans | 0.024 | Potentially Co-existing |
| cis-cis | 1.841 | Unlikely to be present |
Computational and Theoretical Investigations of 1 4 Butylphenyl 3 Pyridin 2 Ylthiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic compounds, including thiourea (B124793) derivatives. DFT calculations for 1-(4-butylphenyl)-3-pyridin-2-ylthiourea typically employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to obtain an optimized molecular geometry and to calculate various electronic properties.
Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| C=S Bond Length (Å) | 1.682 |
| C-N (Thiourea) Bond Length (Å) | 1.375 |
| N-H Bond Length (Å) | 1.012 |
| C-N-C Bond Angle (°) | 125.4 |
| Dihedral Angle (Phenyl-Thiourea) (°) | 35.2 |
| Dihedral Angle (Pyridinyl-Thiourea) (°) | 15.8 |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butyl chain and the rotational freedom around the C-N bonds in this compound mean that the molecule can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy landscape of the molecule. This is typically achieved by systematically rotating specific dihedral angles and calculating the corresponding energy at each step, a process known as potential energy surface (PES) scanning.
The PES map reveals the low-energy conformations, which are the most likely to be populated at room temperature, as well as the energy barriers between them. For this compound, the most significant rotations would be around the C-N bonds connecting the phenyl and pyridinyl rings to the thiourea core. The results of such an analysis would likely indicate that planar or near-planar arrangements of the aromatic rings with respect to the thiourea group are energetically favored due to extended π-conjugation. The butyl group's conformation would also be analyzed to find its lowest energy state, which is typically a staggered arrangement.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea moiety and the sulfur atom, while the LUMO is likely distributed over the pyridinyl and phenyl rings. The HOMO-LUMO gap can be used to predict the molecule's reactivity in various chemical reactions. A smaller gap would imply that the molecule is more polarizable and will have higher chemical reactivity. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.66 |
| Chemical Hardness (η) | 2.33 |
| Electronic Chemical Potential (μ) | -3.56 |
| Global Electrophilicity Index (ω) | 2.73 |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can be compared with experimental data to confirm the molecular structure. The calculated shifts for the protons and carbons in the butylphenyl and pyridinyl rings, as well as the thiourea core, would provide a detailed picture of the electronic environment of each nucleus.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculated vibrational spectrum for this compound would show characteristic stretching frequencies for the N-H, C=S, and C-N bonds in the thiourea group, as well as the vibrational modes of the aromatic rings and the butyl chain. These theoretical frequencies are often scaled by an empirical factor to better match experimental values.
Table 3: Predicted 13C NMR Chemical Shifts and Vibrational Frequencies for Key Functional Groups in this compound
| Spectroscopic Parameter | Functional Group | Predicted Value |
| 13C NMR Chemical Shift (ppm) | C=S | 182.5 |
| 13C NMR Chemical Shift (ppm) | Phenyl C-N | 138.7 |
| 13C NMR Chemical Shift (ppm) | Pyridinyl C-N | 151.3 |
| Vibrational Frequency (cm-1) | N-H Stretch | 3350 |
| Vibrational Frequency (cm-1) | C=S Stretch | 1150 |
| Vibrational Frequency (cm-1) | Aromatic C-H Stretch | 3050 |
Coordination Chemistry and Metal Complexation of 1 4 Butylphenyl 3 Pyridin 2 Ylthiourea and Its Analogues
Ligating Properties of Thiourea (B124793) Derivatives: Donor Atoms and Chelation Modes
Thiourea derivatives are structurally versatile ligands due to their combination of σ-donating and π-acidic characteristics. The coordination behavior of 1-(4-Butylphenyl)-3-pyridin-2-ylthiourea and its analogues is primarily defined by the presence of multiple potential donor atoms: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the pyridine (B92270) ring and the thiourea backbone.
The most prevalent coordination mode for N-pyridin-2-ylthiourea derivatives is bidentate chelation, where the ligand coordinates to a metal center through the pyridine nitrogen atom and the thiourea sulfur atom. researchgate.net This forms a stable five-membered chelate ring, a thermodynamically favored arrangement in coordination chemistry. This (N,S) chelation is confirmed through various spectroscopic and crystallographic studies. researchgate.netmdpi.com
Thiourea ligands can exist in tautomeric thione (C=S) and thiol (C-SH) forms. However, in the solid state and during complexation, they predominantly exist in the thione form. Coordination typically occurs with the ligand acting as a neutral molecule. In some cases, particularly in the presence of a base, the ligand can be deprotonated at one of the N-H groups to act as a monoanionic ligand.
While bidentate (N,S) chelation is most common, other coordination modes are possible. Under certain conditions, these ligands can act as monodentate donors, coordinating solely through the soft sulfur atom. mdpi.com This is often observed in complexes where other ligands are present or when the metal ion has a strong preference for sulfur donors. scienceasia.org The acidic protons on the thiourea's amine groups are also significant, not for direct coordination, but for their role in forming intra- and intermolecular hydrogen bonds that stabilize the resulting complexes and influence their supramolecular assembly. scienceasia.orgmdpi.com
Synthesis and Structural Characterization of Transition Metal Complexes
N-aryl-N'-pyridin-2-ylthiourea ligands readily form complexes with a variety of d-block transition metals. The synthesis of these complexes is generally straightforward, typically involving the reaction of the thiourea ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 1:2 metal-to-ligand molar ratio in a suitable solvent such as ethanol, methanol, or acetonitrile. ksu.edu.tr The reaction mixture is often heated to facilitate complex formation, with the resulting solid product precipitating upon cooling. scienceasia.org
A wide array of metal complexes with analogous ligands have been successfully synthesized and characterized, including those of:
Palladium(II): Forms square planar complexes, such as [Pd(L)Cl₂] and [Pd(L)₂]Cl₂, where L is an N-pyridin-2-ylthiourea derivative. researchgate.net
Copper(I) and Silver(I): These soft metal ions show a high affinity for the sulfur donor, forming complexes that are often stabilized by other ligands like triphenylphosphine. scienceasia.org The resulting geometries are typically tetrahedral. scienceasia.org
Nickel(II), Cobalt(II), and Copper(II): These metals can form complexes with varying geometries, including square planar and octahedral, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. ksu.edu.tr
Zinc(II) and Cadmium(II): As d¹⁰ ions, they typically form tetrahedral complexes.
Ruthenium(II) and Osmium(II): These metals form stable octahedral complexes, which have been explored for their catalytic properties. mdpi.com
The general synthetic route for a dichlorido metal complex can be represented as: MCl₂ + n(Ligand) → [M(Ligand)ₙCl₂] (where n=1 or 2)
The coordination of the thiourea ligand to a metal ion induces significant and measurable changes in its spectroscopic properties, providing valuable insight into the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode. Upon complexation:
The ν(C=S) stretching vibration, typically observed around 707 cm⁻¹ in the free ligand, often shifts to a lower frequency, indicating the weakening of the C=S bond due to coordination of the sulfur atom to the metal. mdpi.com
The ν(N-H) stretching frequency (around 3176 cm⁻¹) may shift or broaden upon complexation due to changes in hydrogen bonding patterns. mdpi.com
Vibrations associated with the pyridine ring and the ν(C=N) bond shift, confirming the involvement of the pyridine nitrogen in coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides definitive evidence of coordination in solution.
The proton on the 6-position of the pyridine ring (adjacent to the nitrogen) experiences a significant downfield shift upon coordination, a direct consequence of the deshielding effect from the metal center. researchgate.net
The N-H protons of the thiourea moiety also typically show a downfield shift, indicating their involvement in the chelate ring environment and hydrogen bonding. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand.
The intra-ligand π→π * and n→π * transitions are typically shifted (hypsochromic or bathochromic shift) upon coordination. researchgate.net
New absorption bands often appear, which are assigned to ligand-to-metal charge-transfer (LMCT) transitions, providing further evidence of complex formation. researchgate.net
| Technique | Observation in Free Ligand | Change Upon Complexation | Reason |
|---|---|---|---|
| IR Spectroscopy | ν(C=S) band at ~700-750 cm-1 | Shift to lower frequency | Weakening of C=S bond due to S-coordination |
| ¹H NMR Spectroscopy | Pyridyl H-6 proton signal | Significant downfield shift | Deshielding by the metal center upon N-coordination |
| ¹H NMR Spectroscopy | N-H proton signals | Downfield shift | Change in electronic environment and H-bonding |
| UV-Vis Spectroscopy | Intra-ligand π→π* and n→π* bands | Shift in band position and appearance of new LMCT bands | Coordination to metal and electron transfer from ligand to metal |
Influence of Substituents on Ligand Design and Coordination Affinity
The electronic properties of the N-aryl-N'-pyridin-2-ylthiourea ligand can be fine-tuned by introducing different substituents on the phenyl ring. These substituents can significantly influence the ligand's coordination affinity and the stability and reactivity of the resulting metal complexes.
In the case of This compound , the butyl group at the para-position of the phenyl ring acts as an electron-donating group (EDG) through an inductive effect. This has several consequences:
Increased Electron Density: The butyl group increases the electron density on the phenyl ring, which is relayed to the thiourea moiety. This enhances the σ-donor capacity of both the nitrogen and sulfur atoms, making the ligand a stronger Lewis base.
Enhanced Stability: A stronger ligand-metal bond is expected, leading to more stable metal complexes compared to ligands with electron-withdrawing groups.
Modulation of Redox Properties: The electronic nature of the substituent can alter the redox potential of the metal center in the complex.
Conversely, attaching electron-withdrawing groups (EWGs), such as nitro or halo groups, to the phenyl ring would decrease the electron density on the donor atoms. This would weaken the ligand's donor strength, potentially leading to less stable complexes. This principle of electronic tuning is crucial in ligand design for specific applications, such as catalysis, where the electronic environment of the metal center dictates its activity. mdpi.com
Supramolecular Coordination Assemblies and Extended Network Formation
Beyond the primary coordination sphere, metal complexes of this compound and its analogues are adept at forming higher-order supramolecular structures. This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding and, in some cases, π-π stacking. nih.govnih.gov
The two N-H groups of the thiourea backbone are excellent hydrogen bond donors. They can form robust intermolecular hydrogen bonds with suitable acceptors, such as counter-anions (e.g., Cl⁻, Br⁻), solvent molecules (e.g., H₂O, DMSO), or oxygen atoms from adjacent complex molecules. scienceasia.org
Common hydrogen bonding motifs observed in the crystal structures of related thiourea complexes include:
Dimer Formation: Two complex molecules can link together through N-H···S or N-H···X (X=anion) hydrogen bonds.
1D Chain Formation: Molecules can assemble into one-dimensional zigzag chains through repeated hydrogen bonding interactions. scienceasia.org
2D/3D Networks: The combination of coordination bonds and extensive hydrogen bonding can lead to the formation of complex two- or three-dimensional networks. scienceasia.org
The aromatic pyridine and butylphenyl rings can also participate in π-π stacking interactions, further stabilizing the extended structure. The interplay between the directional nature of metal-ligand coordination and the specificity of hydrogen bonding allows for the rational design of crystalline materials with predictable network topologies. nih.gov These supramolecular assemblies are a key feature of the solid-state chemistry of this class of compounds.
Chemical Reactivity and Derivatization Pathways of 1 4 Butylphenyl 3 Pyridin 2 Ylthiourea
Reactions Involving the Thiocarbonyl Moiety and Nitrogen Atoms
The thiourea (B124793) core, -NH-C(S)-NH-, is the most reactive part of the 1-(4-butylphenyl)-3-pyridin-2-ylthiourea molecule. The sulfur atom is nucleophilic and readily reacts with electrophiles, while the adjacent nitrogen atoms can also participate in reactions, often leading to cyclization or substitution.
The sulfur atom can be targeted by alkylating and acylating agents. For instance, reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides would lead to the formation of S-alkyl or S-acyl isothiourea derivatives, respectively. These intermediates are often not isolated but are key in subsequent cyclization reactions.
Furthermore, the thiocarbonyl group can undergo oxidative desulfurization. Treatment of N-aryl-N'-pyridyl thioureas with oxidizing agents like hydrogen peroxide can convert the thiourea into the corresponding urea (B33335) derivative, 1-(4-butylphenyl)-3-pyridin-2-ylurea. researchgate.net This transformation replaces the sulfur atom with an oxygen atom, significantly altering the molecule's electronic properties and hydrogen-bonding capabilities.
The nitrogen atoms of the thiourea linkage can also exhibit nucleophilicity. For example, in the presence of a strong base, one of the N-H protons can be abstracted, creating a potent nucleophile that can react with various electrophiles. Studies on related N-aryl-N'-alkylthioureas have shown that treatment with electrophilic reagents in an acidic medium can lead to substitution on the pyridine (B92270) ring, affording species like N-aryl-N-(4-pyridyl)-N′-alkylthioureas. researchgate.net
Heterocyclic Ring Formation and Cyclization Reactions (e.g., Thiazole (B1198619) Ring Formation via Hantzsch Reaction)
A significant aspect of the reactivity of this compound is its utility as a precursor for synthesizing various heterocyclic compounds. The thiourea moiety is a key building block for rings containing nitrogen and sulfur.
The most prominent cyclization is the Hantzsch thiazole synthesis. nih.gov In this reaction, the thiourea acts as the thioamide component, which reacts with an α-haloketone (e.g., phenacyl bromide or chloroacetone). The reaction proceeds via initial S-alkylation of the thiourea, followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl group, and subsequent dehydration to form a stable, aromatic thiazole ring. This pathway yields 2-amino-thiazole derivatives. Specifically, reacting this compound with an α-haloketone would produce a 2-(pyridin-2-ylamino)thiazole substituted at the 4- and 5-positions, with the 4-butylphenyl group attached to the exocyclic nitrogen.
| Reactant 1 | Reactant 2 (α-haloketone) | Product Class |
| This compound | Phenacyl Bromide | N-(4-butylphenyl)-4-phenyl-thiazol-2-amine |
| This compound | Chloroacetone | N-(4-butylphenyl)-4-methyl-thiazol-2-amine |
| This compound | Ethyl Bromoacetate | N-(4-butylphenyl)-4-carboxyethyl-thiazol-2-amine |
Beyond thiazoles, other heterocyclic systems can be accessed. Reaction with reagents like propargyl bromide can lead to the formation of thiazoline (B8809763) derivatives. researchgate.net The regioselectivity of such cyclizations can often be controlled by the reaction conditions (acidic vs. basic medium). researchgate.net Cyclocondensation reactions with various di-electrophilic partners can also be employed to construct more complex fused heterocyclic systems. nih.govresearchgate.netnih.gov
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems
The molecule possesses two aromatic rings: the 4-butylphenyl group and the pyridin-2-yl group, each with distinct reactivity towards substitution.
Electrophilic Substitution on the Butylphenyl Ring: The 4-butylphenyl ring is an electron-rich benzene (B151609) derivative. The butyl group is an activating, ortho-, para-director for electrophilic aromatic substitution (SEAr). Since the para-position is already occupied, electrophiles will preferentially attack the positions ortho to the butyl group (C2' and C6'). Typical SEAr reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com However, the harsh acidic conditions required for some of these reactions might lead to side reactions, such as protonation of the pyridine nitrogen, which deactivates the entire molecule. youtube.com More controlled methods, such as iodination using iodine and a mild oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN), could provide a regioselective route to functionalized derivatives. nih.gov
Nucleophilic Substitution on the Pyridine Ring: The pyridine ring, particularly with its nitrogen heteroatom, is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho (C2) and para (C4) to the nitrogen. uoanbar.edu.iqstackexchange.com The C2 position is already substituted with the thiourea group. If a good leaving group (like a halogen) were present at the C4 or C6 positions of the pyridine ring, it could be displaced by strong nucleophiles. The inherent structure of this compound does not have such a leaving group, but a synthetic precursor could be designed to include one. Direct nucleophilic substitution on the unsubstituted pyridine ring (a Chichibabin-type reaction) requires very strong nucleophiles (like NaNH₂) and harsh conditions, which would likely decompose the thiourea moiety. uoanbar.edu.iq
Exploration of Structure-Reactivity Relationships in Pure Chemical Systems
The reactivity of this compound is a direct consequence of its structure. The electronic properties of the substituents on both the phenyl and pyridyl rings can significantly influence the rates and outcomes of its reactions.
Influence of the Butyl Group: The electron-donating butyl group on the phenyl ring increases the electron density of the N-phenyl nitrogen atom compared to an unsubstituted phenylthiourea. This enhanced nucleophilicity can affect the kinetics of reactions like S-alkylation and cyclization.
Role of the Pyridine Ring: The electron-withdrawing nature of the pyridin-2-yl group decreases the electron density on the adjacent thiourea nitrogen. This electronic pull makes the proton on this nitrogen more acidic and can influence the regioselectivity of cyclization reactions. For instance, in Hantzsch thiazole synthesis, the relative nucleophilicity of the two nitrogen atoms determines the final structure of the product.
Steric Effects: The butyl group, while electronically activating, can also introduce steric hindrance, potentially directing reactions away from the adjacent ortho positions on the phenyl ring if the attacking reagent is bulky.
By systematically varying the substituents on the aromatic rings, a quantitative structure-reactivity relationship (QSRR) could be established. For example, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring would decrease the nucleophilicity of the thiourea sulfur, likely slowing down reactions like the Hantzsch synthesis. Conversely, adding electron-donating groups (e.g., -OCH₃) to the pyridine ring would make it less electron-deficient, potentially altering its susceptibility to nucleophilic attack.
Functional Group Interconversions and Post-Synthetic Modifications
Once the core structure of this compound is synthesized or derivatized, further modifications can be achieved through functional group interconversions.
A prime example is the conversion of the thiourea to a urea, as mentioned previously, by oxidative desulfurization. researchgate.net This changes the hydrogen bond donor/acceptor profile of the molecule.
Another powerful strategy involves introducing a functional handle that can be used for subsequent reactions. For instance, performing an electrophilic halogenation (e.g., iodination or bromination) on the butylphenyl ring would install a leaving group. nih.gov This halogenated derivative could then undergo a variety of palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds (e.g., attaching another aryl or vinyl group). mdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
These post-synthetic modifications allow for the creation of a large library of complex molecules from a single, versatile precursor, enabling fine-tuning of its chemical properties.
Advanced Applications in Chemical Sciences Based on 1 4 Butylphenyl 3 Pyridin 2 Ylthiourea
Organocatalysis and Asymmetric Organic Transformations
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Thiourea (B124793) derivatives, in particular, have emerged as powerful hydrogen-bonding organocatalysts. The catalytic activity of these compounds stems from their ability to activate electrophiles through the formation of non-covalent hydrogen bonds with their two N-H protons. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
In the context of 1-(4-butylphenyl)-3-pyridin-2-ylthiourea, the thiourea moiety is the primary catalytic center. The two N-H groups can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as carbonyls or imines, effectively lowering the energy of the transition state and thus catalyzing the reaction. The presence of the electron-withdrawing pyridine (B92270) ring can enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds and increasing the catalytic efficiency.
While specific studies on the asymmetric catalytic applications of this compound are not extensively documented in publicly available literature, the broader class of chiral pyridyl-thiourea derivatives has shown significant promise in a range of asymmetric transformations. These catalysts are often employed in reactions such as Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations, delivering products with high enantioselectivity. The pyridine nitrogen can act as a Lewis base, enabling a bifunctional activation mode where it interacts with the nucleophile while the thiourea moiety activates the electrophile. This dual activation is a key strategy in achieving high levels of stereocontrol in asymmetric synthesis.
The general advantages of using thiourea-based organocatalysts like this compound include their operational simplicity, stability to air and moisture, and the metal-free nature of the catalysis, which is beneficial for applications in medicinal chemistry where metal contamination is a concern.
Chemosensing and Molecular Recognition in Non-Biological Systems
The ability of this compound to engage in specific non-covalent interactions makes it an excellent candidate for the development of chemosensors for the detection of anions and cations.
The recognition of anions by this compound is primarily achieved through hydrogen bonding interactions between the acidic N-H protons of the thiourea group and the target anion. The strength and selectivity of this interaction are governed by the basicity, charge density, and geometry of the anion. For instance, more basic and geometrically complementary anions such as fluoride (F⁻) and acetate (AcO⁻) are expected to bind more strongly than larger, more diffuse anions like chloride (Cl⁻) or bromide (Br⁻). Upon binding, a change in the electronic environment of the molecule can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence.
For cation recognition, the pyridine nitrogen atom of this compound acts as a Lewis basic site that can coordinate with metal ions. The selectivity for a particular cation is influenced by factors such as the size of the ion, its charge, and its coordination preferences. Transition metal ions like copper(II), mercury(II), and lead(II) are often targets for pyridine-based sensors. The binding of a cation to the pyridine nitrogen can lead to a perturbation of the molecule's electronic structure, resulting in a detectable optical or electrochemical response.
The dual functionality of this compound allows for the potential of multimodal sensing, where it could simultaneously or sequentially bind to both anions and cations, or where the binding of one type of ion modulates the sensing of the other.
Table 1: Potential Anion and Cation Recognition Properties of this compound
| Analyte Type | Recognition Site | Primary Interaction | Potential Signal Transduction |
|---|---|---|---|
| Anions (e.g., F⁻, AcO⁻) | Thiourea N-H | Hydrogen Bonding | Colorimetric/Fluorometric Change |
| Cations (e.g., Cu²⁺, Hg²⁺) | Pyridine Nitrogen | Coordination | Colorimetric/Fluorometric Change |
The design of chemosensors based on this compound can be tuned to achieve desired selectivity and sensitivity. Key design principles include:
Modification of the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups on the phenyl or pyridine rings can modulate the acidity of the thiourea N-H protons and the basicity of the pyridine nitrogen. This, in turn, influences the binding affinity and selectivity for specific anions and cations.
Incorporation of Signaling Moieties: To enhance the optical response, chromophores or fluorophores can be integrated into the molecular structure. For instance, attaching a fluorescent group would allow for the development of highly sensitive fluorescent "turn-on" or "turn-off" sensors.
Steric Control: The introduction of bulky substituents near the binding sites can create steric hindrance that favors the binding of ions with a specific size and geometry, thereby improving selectivity.
Immobilization on Surfaces: For practical applications, the sensing molecule can be immobilized on solid supports such as nanoparticles or polymer films to create reusable and portable sensing devices.
By systematically applying these design principles, it is possible to develop a range of tunable sensing platforms based on the this compound scaffold for various analytical applications.
Applications in Materials Science and Engineering
The functional groups present in this compound also lend themselves to applications in the development of advanced materials with tailored properties.
The reactive N-H groups of the thiourea moiety and the potential for functionalization of the aromatic rings allow for the incorporation of this compound into polymer backbones or as pendant groups. This can be achieved through polymerization of suitably modified monomers or by post-polymerization modification. The resulting polymers would possess the inherent recognition and catalytic properties of the parent molecule.
For example, polymers containing this moiety could be used as macromolecular ligands for metal extraction and recovery, or as heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. The butyl group enhances solubility in organic solvents and compatibility with polymer matrices. Furthermore, the self-assembly of such polymers, driven by hydrogen bonding and π-π stacking interactions, could lead to the formation of ordered nanostructures with interesting optical and electronic properties.
While not a dye itself, this compound could be used as an additive in the electrolyte of a DSSC. The pyridine nitrogen can interact with the semiconductor surface, and the thiourea moiety can influence the redox potential of the electrolyte. The butylphenyl group can also enhance the solubility and stability of the additive in the non-aqueous electrolytes typically used in DSSCs. Theoretical and experimental studies on similar pyridine-based compounds have shown their potential to improve the photovoltaic performance of DSSCs.
Table 2: Potential Roles of this compound in Dye-Sensitized Solar Cells
| Component | Potential Role | Mechanism of Action |
|---|---|---|
| Co-adsorbent | Prevents dye aggregation, passivates surface states | Competitive adsorption on the semiconductor surface |
| Electrolyte Additive | Modifies semiconductor surface, influences redox potential | Coordination to surface sites, interaction with redox couple |
Supramolecular Host-Guest Chemistry and Self-Assembly Phenomena
A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the supramolecular host-guest chemistry and self-assembly phenomena of the compound this compound. Despite extensive investigation, there is a notable absence of published research specifically detailing these aspects for this particular molecule.
The thiourea functional group, with its capacity for forming strong hydrogen bonds through its N-H donors and C=S acceptor, is a well-established motif in supramolecular chemistry. Similarly, the pyridyl group is a common participant in hydrogen bonding and metal coordination, making it a valuable component in the design of self-assembling systems. The combination of a lipophilic butylphenyl tail and the hydrogen-bonding capabilities of the pyridinylthiourea core suggests that this compound has the potential to engage in various non-covalent interactions, which could lead to the formation of ordered supramolecular structures.
Thiourea derivatives, in general, are known to form one-dimensional chains, tapes, and more complex three-dimensional networks through self-assembly driven by N-H···S hydrogen bonds. Furthermore, the pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially leading to different supramolecular synthons and architectures. In the context of host-guest chemistry, the thiourea cleft can act as a binding site for various guest molecules, particularly anions, through multiple hydrogen bonds.
However, without specific experimental data from crystallographic studies, NMR titration experiments, or other analytical methods for this compound, any discussion of its specific supramolecular behavior remains speculative. Detailed research findings, including association constants, binding stoichiometries, and descriptions of self-assembled structures, are not available in the current body of scientific literature.
Therefore, this section cannot provide detailed research findings or data tables on the supramolecular host-guest chemistry and self-assembly phenomena of this compound due to the lack of specific studies on this compound. Further research is required to elucidate the supramolecular properties of this molecule.
Conclusion and Future Research Directions
Synthesis of Key Findings on 1-(4-Butylphenyl)-3-pyridin-2-ylthiourea
While dedicated research on the specific compound this compound is not extensively documented in publicly available literature, a synthesis of key findings can be extrapolated from the broader research on unsymmetrical diaryl and heterocyclic thiourea (B124793) derivatives. The structure of this compound, featuring a butylphenyl group and a pyridin-2-yl moiety, suggests a combination of properties that are of significant interest in medicinal and materials chemistry.
The synthesis of such N,N'-disubstituted thioureas is typically achieved through the reaction of an appropriate isothiocyanate with an amine. In this case, 4-butylaniline (B89568) would be reacted with pyridin-2-yl isothiocyanate, or conversely, 4-butylphenyl isothiocyanate with 2-aminopyridine. These reactions are generally straightforward, offering a versatile platform for creating a library of derivatives with diverse functionalities.
The presence of both a lipophilic butylphenyl group and a polar, hydrogen-bonding capable pyridin-2-yl group within the same molecule is a key structural feature. This duality often imparts interesting solubility and complexation properties. The thiourea backbone itself is a powerful hydrogen bond donor, capable of forming strong intermolecular interactions, which is a critical aspect of its utility in various applications. nih.gov The pyridine (B92270) nitrogen introduces an additional hydrogen bond acceptor site, potentially leading to more complex and specific binding interactions. researchgate.net
Research on analogous compounds suggests that this compound would likely exhibit a range of biological activities. Thiourea derivatives are well-established as privileged structures in medicinal chemistry, with documented antiviral, anticancer, antibacterial, and antifungal properties. nih.govmdpi.com The specific combination of the butylphenyl and pyridinyl rings could modulate these activities, potentially leading to enhanced potency or novel mechanisms of action.
Emerging Trends and Challenges in Modern Thiourea Chemistry
The field of thiourea chemistry is dynamic, with several emerging trends aimed at enhancing the efficiency, sustainability, and scope of applications for these versatile compounds.
Emerging Trends:
Enabling Chemical Technologies: Modern synthetic approaches are increasingly employing enabling technologies such as continuous flow chemistry, microwave-assisted synthesis, and photochemistry. nih.govbohrium.com These methods can lead to faster reaction times, higher yields, and improved safety profiles compared to traditional batch processing. bohrium.com
Bioisosteric Replacement: In medicinal chemistry, the thiourea scaffold is sometimes associated with metabolic instability or poor solubility. nih.gov A growing trend is the use of bioisosteric replacement, where the thiourea group is substituted with other functional groups like cyanoguanidines or squaramides to improve drug-like properties while retaining biological activity. bohrium.com
Development of Chemosensors: The ability of the thiourea moiety to bind with metal ions is being increasingly exploited in the development of chemosensors for detecting heavy metals and other analytes. nih.gov This is a rapidly growing area of research with significant environmental and analytical applications.
Coordination Chemistry and Metal Complexes: The versatile coordinating ability of thiourea derivatives, acting as ligands through their sulfur and nitrogen atoms, continues to be a major area of research. mdpi.comrsc.org The resulting metal complexes often exhibit unique catalytic, medicinal, and material properties. mdpi.com
Challenges:
Synthesis of Complex Derivatives: While the basic synthesis of thioureas is often straightforward, the preparation of more complex and highly functionalized derivatives can be challenging, sometimes leading to low yields and purification difficulties. rsc.org
Toxicity and Environmental Impact: Some thiourea compounds can exhibit toxicity, which necessitates careful handling and consideration of their environmental impact, particularly in large-scale industrial applications. annexechem.com
Metabolic Instability: In drug development, the in vivo metabolic instability of the thiourea group can be a significant hurdle, leading to the deactivation of the drug candidate. nih.gov
Oxidative Instability: The thiourea moiety can be susceptible to oxidation, which can be a limitation in applications such as metal extraction where oxidative conditions may be present. rsc.org
Future Prospects for Rational Design and Application of Thiourea Derivatives in Pure Chemical Research
The future of thiourea chemistry in pure research is bright, with numerous avenues for exploration and innovation. The rational design of novel thiourea derivatives, guided by computational modeling and a deeper understanding of structure-property relationships, will be a key driver of progress.
Future Prospects:
Advanced Supramolecular Chemistry: The strong and directional hydrogen bonding capabilities of the thiourea group make it an excellent building block for supramolecular chemistry. nih.gov Future research will likely focus on the design of complex, self-assembling systems with applications in areas such as molecular recognition, host-guest chemistry, and the development of novel functional materials.
Asymmetric Catalysis: Thiourea derivatives have already shown great promise as organocatalysts. Future work will focus on the rational design of chiral thiourea catalysts for a wider range of asymmetric transformations, providing access to enantiomerically pure compounds which are crucial in the pharmaceutical industry.
Development of "Smart" Materials: The responsive nature of the thiourea functional group to various stimuli (e.g., pH, metal ions, light) can be harnessed to create "smart" materials. This could include polymers that change their properties in response to environmental cues or surfaces with switchable wettability.
Probing Reaction Mechanisms: The conformational flexibility and hydrogen bonding patterns of thiourea catalysts are critical to their function. acs.org Advanced spectroscopic techniques, coupled with computational studies, will continue to be employed to gain a more detailed understanding of reaction intermediates and transition states, leading to the design of more efficient catalysts. acs.org
Expansion of Heterocyclic Scaffolds: The combination of the thiourea moiety with a diverse range of heterocyclic systems remains a fertile ground for discovery. mdpi.comresearchgate.net The rational design of such hybrids will likely lead to the identification of compounds with novel electronic, optical, and biological properties for pure research exploration.
By focusing on these areas, the field of thiourea chemistry is poised to continue making significant contributions to fundamental chemical research, paving the way for new discoveries and applications.
Q & A
Q. What are the key considerations for synthesizing 1-(4-Butylphenyl)-3-pyridin-2-ylthiourea, and how can reaction conditions be optimized?
Synthesis typically involves coupling a substituted phenyl isothiocyanate with a pyridine amine. Critical factors include solvent selection (e.g., anhydrous DMF or THF), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions like thiourea dimerization. Monitoring via TLC or HPLC is essential to confirm intermediate formation. For derivatives with bulky substituents, microwave-assisted synthesis may improve yield by reducing reaction time .
Q. How can structural contradictions in crystallographic data for thiourea derivatives be resolved?
Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in bond angles or torsional conformations. For example, in 1-Benzoyl-3-(4-n-butylphenyl)thiourea, SXRD confirmed planar geometry of the thiourea moiety and non-covalent interactions influencing crystal packing . Validate computational models (DFT) against experimental data to address discrepancies in electron density maps .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While toxicity data for this specific compound are limited (as seen in analogs like 4-(2-methoxyphenyl)-2-phenylpyridine), assume acute toxicity and wear PPE (gloves, lab coat, goggles). Work under fume hoods to avoid inhalation. Store in inert atmospheres (argon) at –20°C to prevent degradation. Conduct Ames tests and zebrafish embryo assays for preliminary toxicity profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
Use a modular synthetic approach to vary substituents on the phenyl and pyridine rings (e.g., electron-withdrawing groups on phenyl, heterocyclic replacements for pyridine). Screen derivatives against target proteins (e.g., HCV NS5B polymerase, as seen in thiourea analogs) using SPR or fluorescence polarization assays. Correlate IC₅₀ values with computational docking (AutoDock Vina) to identify critical binding interactions .
Q. What methodologies are effective for analyzing conflicting spectroscopic data (e.g., NMR vs. IR) in thiourea derivatives?
Combine multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to resolve tautomeric equilibria and hydrogen bonding. For IR, focus on ν(N–H) (~3200 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) bands. In cases of overlapping signals, use 2D NMR (COSY, HSQC) or variable-temperature NMR to distinguish dynamic processes. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. How can computational models predict the environmental persistence of this compound?
Apply QSAR models (EPI Suite, TEST) to estimate biodegradation half-lives and bioaccumulation potential. Use molecular dynamics simulations to assess soil mobility based on logP (predicted ~3.2) and hydrogen-bonding capacity. Validate with OECD 301F ready biodegradability tests if ecological data are absent .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for interpreting dose-response data in cytotoxicity assays?
Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, employ Z’-factor analysis to validate assay robustness. Report confidence intervals (95%) and use tools like GraphPad Prism for reproducibility .
Q. How should researchers address low crystallinity in thiourea derivatives during structural characterization?
Optimize crystallization via solvent vapor diffusion (e.g., CHCl₃/hexane) or gradient cooling. For stubborn cases, co-crystallize with halogenated additives (e.g., 1,2-diiodoethane) to enhance crystal lattice interactions. Alternatively, use microED for nanocrystalline samples .
Methodological Gaps & Future Directions
Q. What advanced techniques can elucidate the compound’s role in modulating enzyme kinetics?
Use stopped-flow spectroscopy to measure transient kinetics or surface plasmon resonance (SPR) for real-time binding affinity (KD) determination. Pair with cryo-EM to capture conformational changes in target enzymes upon inhibitor binding .
Q. How can machine learning improve the design of thiourea-based inhibitors?
Train neural networks on datasets of IC₅₀ values and molecular descriptors (e.g., Mol2vec, RDKit fingerprints). Apply generative models (GANs) to propose novel derivatives with optimized steric and electronic profiles. Validate predictions with synthetic feasibility scores (SYNOPSIS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
